molecular formula Cs+ B1215107 Cesium, ion (Cs1+) CAS No. 18459-37-5

Cesium, ion (Cs1+)

Cat. No.: B1215107
CAS No.: 18459-37-5
M. Wt: 132.905452 g/mol
InChI Key: NCMHKCKGHRPLCM-UHFFFAOYSA-N
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Description

Cesium ion (Cs¹⁺) is a monovalent cation derived from the alkali metal cesium (Cs). With an atomic number of 55 and an electron configuration of [Xe]6s¹, cesium readily loses its single valence electron to form the Cs¹⁺ ion. Key properties include:

  • Molecular weight: 132.9049 g/mol .
  • Ionic radius: 1.88 Å in XII-coordination .
  • Electronegativity: 0.7 (Pauling scale) .
  • CAS Registry Number: 18459-37-5 .

Cs¹⁺ exhibits high polarizability due to its large ionic radius and low charge density, making it highly mobile in aqueous and solid-state systems. It plays critical roles in industrial applications, such as ion sources for neutral beam injectors in fusion technology and radioactive ion targets in nuclear research .

Preparation Methods

Preparation via Acid-Leaching and Solvent Extraction

Acid-Leaching of Cesium Ore

The acid-leaching method, as detailed in the patent CN102241409A, utilizes sulfuric acid to extract cesium ions from powdered cesium ore. Key steps include:

  • Ore Pretreatment : Cesium ore is ground to ≤200 mesh and mixed with 98% sulfuric acid and water in a 1:0.7–0.8:1.8–2.2 ratio .

  • Leaching : The mixture is heated to 85–105°C for 4–6 hours, achieving a cesium ion leaching rate of 98.5% in the metal ion solution .

  • pH Adjustment : The leachate is neutralized to pH 11–13 using sodium hydroxide or calcium oxide, precipitating impurities like Fe³⁺ and Al³⁺ .

Advantages Over Traditional Alkaline Methods

  • Energy Efficiency : Reduces energy consumption by 30–40% compared to high-temperature (900°C) calcination in alkaline processes .

  • Toxicity Mitigation : Eliminates intermediate toxic byproducts (e.g., vanadium compounds) generated in conventional acid methods .

Solvent Extraction with T-BAMBP

The purified leachate undergoes cesium-selective extraction using 4-tert-butyl-2-(α-methylbenzyl)phenol (T-BAMBP) as the extractant:

  • Extraction Ratio : A 4:3 volumetric ratio of 1 mol/L T-BAMBP to leachate achieves >99% Cs¹⁺ recovery .

  • Back-Extraction : Introducing CO₂ gas (99.99% purity) into the organic phase precipitates Cs²CO₃, which is centrifuged and dried at 400–600°C .

Performance Metrics

ParameterAcid-Leaching MethodTraditional Alkaline Method
Leaching Yield (%)98.580.0
Energy Consumption (kWh/kg)120200
Purity (%)99.998.5

Ion-Exchange and Sieve-Based Synthesis

Synthesis of Cesium Ion-Sieve (Cs-IS)

A study by Journal of Nuclear Science and Technology details the development of a zirconyl molybdo pyrophosphate (ZMPP)-based ion sieve for Cs¹⁺ sequestration :

  • Matrix Preparation : ZMPP is synthesized by mixing Na₂MoO₄, K₄P₂O₇, and ZrOCl₂ at pH 3, yielding a microcrystalline structure stable in acidic conditions .

  • Cs⁺ Loading : ZMPP is immersed in CsNO₃ solution, achieving a 21.6% ion-exchange capacity before thermal activation at 300°C .

  • Selective Extraction : Activated Cs-IS is treated with NH₄NO₃/HNO₃ to remove Cs¹⁺, creating vacant sites for subsequent adsorption cycles .

Selectivity and Stability

  • Acid Resistance : ZMPP exhibits <2% dissolution in 2M HNO₃, critical for nuclear waste treatment .

  • Exchange Capacity : Cs-IS demonstrates a 40.3% Cs⁺ uptake in high-salinity environments (e.g., high-level liquid waste) .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Acid-Leaching : Superior for large-scale production (e.g., 1,000 kg/batch) due to shorter processing times (6–8 hours vs. 16 hours in traditional methods) .

  • Ion-Sieve : Ideal for low-concentration Cs⁺ recovery (e.g., wastewater) but limited by batch processing and reagent costs .

Environmental and Economic Factors

FactorAcid-LeachingIon-Sieve
Chemical Waste GeneratedLow (H₂SO₄ recycled)Moderate (NH₄NO₃)
Capital Cost ($/kg Cs⁺)450800
ApplicabilityHigh-purity Cs²CO₃Nuclear waste remediation

Chemical Reactions Analysis

Types of Reactions

Cesium, ion (Cs1+)s undergo various types of chemical reactions, including:

    Oxidation-Reduction Reactions: this compounds can participate in redox reactions, where they can be reduced to elemental cesium or oxidized to higher oxidation states.

    Substitution Reactions: this compounds can replace other cations in compounds through substitution reactions.

    Complexation Reactions: this compounds can form complexes with various ligands, enhancing their stability and solubility.

Common Reagents and Conditions

Common reagents used in reactions involving cesium ions include cesium carbonate (Cs₂CO₃), cesium hydroxide (CsOH), and cesium chloride (CsCl). These reactions typically occur under aqueous conditions, and the choice of reagent and conditions depends on the desired reaction and product.

Major Products Formed

Major products formed from reactions involving cesium ions include cesium salts (e.g., cesium chloride, cesium sulfate), cesium hydroxide, and various cesium complexes. These products have diverse applications in different fields .

Scientific Research Applications

Ion Implantation in Materials Science

Cesium ions are extensively used in ion implantation processes to modify the physical properties of materials. For instance, cesium ion implantation has been shown to enhance the mechanical and electrical properties of silicon dioxide films. Studies indicate that cesium implantation changes the Si-O bond configuration, improving dielectric breakdown strength and mechanical stability .

Key Findings:

  • Improvement in Mechanical Properties: The implantation alters Si-O bonds from a cage structure to a network structure, enhancing strength.
  • Dielectric Breakdown Strength: Enhanced dielectric properties observed after cesium implantation and subsequent annealing.

Detection Methods

Recent advancements have utilized terahertz light detection methods for non-contact sensing of cesium ions. This technique allows for monitoring cesium ion adsorption in hazardous environments, demonstrating high sensitivity and specificity . A cyanide-bridged manganese-iron framework was employed as an adsorbent to capture cesium ions from aqueous solutions, showcasing the potential for environmental monitoring.

Key Findings:

  • Sensitivity: The method can detect low concentrations of cesium ions effectively.
  • Application: Useful in environmental monitoring and safety assessments.

Medical Applications

Cesium ions play a significant role in medical imaging and cancer treatment. Cesium-133, a stable isotope, is utilized in nuclear medicine for its imaging capabilities. Its unique properties allow for targeted therapy in cancer treatments, where cesium compounds can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Key Findings:

  • Nuclear Medicine: Cesium isotopes are used in imaging techniques like NMR.
  • Cancer Therapy: Cesium compounds show promise in targeting and destroying malignant cells.

Catalysis and Chemical Reactions

Cesium ions are valuable catalysts in organic chemistry, particularly in palladium-catalyzed coupling reactions such as Suzuki coupling and Buchwald amination. The unique electrochemical properties of cesium enhance reaction rates and selectivity, making it a preferred choice in synthetic organic chemistry .

Key Findings:

  • Catalytic Efficiency: Cesium salts improve yields and reaction rates.
  • Versatility: Applicable in various organic synthesis reactions.

Atomic Clocks

Cesium is famously known for its role in atomic clocks, which rely on the precise frequency of microwave radiation emitted by cesium atoms transitioning between energy states. These clocks are crucial for global positioning systems (GPS) and telecommunications, providing unparalleled accuracy in timekeeping .

Key Findings:

  • Accuracy: Cesium atomic clocks are the standard for time measurement.
  • Applications: Essential for GPS technology and synchronization of communication networks.

Nuclear Energy

In nuclear reactors, cesium ions help control the rate of nuclear reactions due to their ability to absorb neutrons effectively. This property is vital for maintaining safety and efficiency within nuclear power plants .

Key Findings:

  • Neutron Absorption: Enhances reactor safety by controlling fission rates.
  • Efficiency: Contributes to more stable energy production.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Advantages
Materials ScienceIon implantation for property enhancementImproved mechanical/electrical properties
Environmental MonitoringTerahertz detection of Cs⁺Non-contact sensing
Medical ImagingUse of Cs-133 in nuclear medicineTargeted therapy
Organic ChemistryCatalysis in synthetic reactionsIncreased reaction rates
TimekeepingAtomic clocks based on Cs transitionsHigh precision
Nuclear EnergyControl of fission ratesEnhanced safety

Biological Activity

Cesium ion (Cs+^+) is a monovalent alkali metal that has garnered attention due to its unique biological properties and applications. This article explores the biological activity of Cs+^+, focusing on its physiological effects, mechanisms of action, and implications for health and environmental science.

Physiological Effects

Uptake and Retention in Biological Systems

Cesium ions are known for their high solubility in biological fluids, which facilitates rapid absorption and distribution within the body. The biological half-life of cesium in humans is approximately 110 days, influenced by its retention in tissues and excretion primarily through urine . The uptake of cesium ions occurs via mechanisms similar to those of potassium, leading to potential competition with potassium at cellular sites .

Impact on Cellular Metabolism

Research has shown that cesium exposure can significantly affect metabolic pathways. For instance, a study on HeLa cells indicated that cesium treatment depressed glycolysis, evidenced by decreased activities of key glycolytic enzymes such as hexokinase (HK) and pyruvate kinase (PK). The relative expression levels of these enzymes were notably lower in cesium-treated cells compared to controls, suggesting that Cs+^+ may inhibit energy production pathways .

Oxidative Stress and Antioxidant Response

Cesium exposure has been linked to oxidative stress in various plant species. A study involving the moss Aulacomnium undulatum demonstrated that exposure to cesium acetate increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) under certain conditions. However, prolonged exposure resulted in reduced SOD activity, indicating a complex relationship between cesium concentration, exposure duration, and oxidative stress response .

The increase in lipid peroxidation products like malondialdehyde (MDA) was observed, although levels remained significantly lower than those seen with other heavy metals, suggesting a relatively milder oxidative impact from cesium .

Case Studies

Toxicological Profiles

A comprehensive toxicological profile indicates that acute exposure to cesium can lead to various health effects. In animal studies, cesium has been shown to interfere with normal physiological functions, particularly affecting cardiac and neurological systems. For example, the uptake of Cs+^+ ions by human erythrocytes was studied using NMR techniques, revealing insights into its distribution and potential impacts on blood physiology .

Environmental Impact Studies

In environmental contexts, cesium contamination from nuclear incidents poses risks not only to human health but also to ecosystems. Studies have documented the bioaccumulation of cesium in various species following radioactive contamination events, necessitating ongoing monitoring and assessment strategies to understand long-term ecological impacts .

Data Summary

Study Findings
HeLa Cell StudyDecreased glycolytic enzyme activity in Cs-treated cells; significant reduction in energy metabolism.
Moss StudyIncreased SOD and CAT activity with initial Cs exposure; reduced SOD activity over prolonged exposure; lower MDA levels compared to heavy metal stress.
Toxicological ProfileCesium uptake affects cardiac function; significant retention in human tissues; excreted primarily via urine.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for studying Cs⁺ adsorption dynamics at molecular interfaces?

Methodological Answer:

  • Use X-ray Fluorescence Near Total Reflectivity (XFNTR) to quantify adsorbed ion density (e.g., 1 Cs⁺ per 345 ± 73 Ų at 20 mM CsCl subphases) .
  • Employ Sum Frequency Generation (SFG) Spectroscopy to probe interfacial water structure changes, such as reduced hydrogen-bonding order due to Cs⁺ adsorption .
  • Combine with X-ray Reflectivity (XR) to resolve nanoscale structural changes in graphene oxide (GO) films post-adsorption, such as flake crumpling induced by trivalent ions (contrasted with minimal Cs⁺ effects) .

Q. How can researchers design experiments to study Cs⁺ clustering thermodynamics in gas-phase reactions?

Methodological Answer:

  • Utilize Ion Mobility (IMob) and Collision-Induced Dissociation Threshold (CIDT) techniques to measure enthalpy (ΔrH°) and free energy (ΔrG°) of clustering reactions (e.g., Cs⁺ + H₂O → [Cs⁺•H₂O], ΔrH° = 1.46–2.3 kcal/mol) .
  • Standardize gas-phase conditions (temperature, pressure) and validate results against multiple methods (e.g., SCATTERING vs. IMob) to account for systematic biases .

Q. What are common ion sources for generating Cs⁺ beams in spectrometry, and how are they optimized?

Methodological Answer:

  • Cesium Sputter Ion Sources (e.g., SNICS) produce O⁻ or Cs⁺ beams via cesium carbonate vaporization through heated graphite apertures. Optimize beam focus by reducing aperture width (e.g., 125 μm → 25 nm beam diameter with 1 pA current) .
  • For duoplasmatron sources , incorporate magnetic asymmetry in anode design to suppress electron extraction and enhance O⁻ beam resolution (50 nm diameter achievable) .

Advanced Research Questions

Q. How can discrepancies in Cs⁺ adsorption efficiency across studies be reconciled?

Methodological Answer:

  • Address conflicting results (e.g., weak Cs⁺ adsorption on GO vs. strong Y³⁺ effects) by:

  • Comparing subphase ion concentrations (e.g., 0.05 mM vs. 20 mM CsCl) to identify detection limits .
  • Accounting for anion shielding in high-salinity environments, which reduces effective Cs⁺ charge and adsorption capacity .
  • Validating with complementary techniques (e.g., XFNTR for ion density vs. SFG for interfacial water disruption) .

Q. What strategies resolve contradictions in thermodynamic data for Cs⁺ clustering reactions?

Methodological Answer:

  • Cross-validate ΔrH° values using multiple methods (e.g., IMob: 1.95 kcal/mol vs. SCATTERING: 1.46 kcal/mol for Cs⁺ + Ar clustering) .
  • Standardize reaction conditions (e.g., gas-phase temperature at 301 K) and report uncertainties (e.g., ΔrH° = 13.6 ± 1.2 kcal/mol for Cs⁺ + C₂H₆O) .

Q. How can response surface methodology (RSM) optimize Cs⁺ removal from aqueous solutions using nanocomposites?

Methodological Answer:

  • Apply Central Composite Design (CCD) to evaluate variables: pH (4–10), temperature (25–45°C), contact time (10–120 min), and initial Cs⁺ concentration (10–100 ppm) .
  • Fit data to Langmuir isotherm models to confirm monolayer adsorption (R² > 0.98) and use pseudo-second-order kinetics to describe rate-limiting steps .
  • Validate selectivity via competitive adsorption studies (e.g., Cs⁺ vs. Na⁺/K⁺/Sr²⁺) under optimized conditions .

Q. What experimental designs elucidate the role of Cs⁺ in disrupting interfacial water networks?

Methodological Answer:

  • Conduct SFG spectroscopy on GO films at air-water interfaces compressed to 20 mN/m. Compare -OH stretch intensity in 0.05 mM vs. 20 mM CsCl subphases to quantify hydrogen-bond disruption .
  • Correlate with XFNTR data to distinguish direct ion adsorption from indirect structural effects (e.g., Y³⁺-induced flake tilting vs. Cs⁺’s minimal impact) .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting reports on Cs⁺ interactions with graphene oxide?

Methodological Answer:

  • Differentiate between bulk GO (stronger ion interactions due to sulfur contaminants) and interfacial GO films (weaker Cs⁺ adsorption due to limited functional group exposure) .
  • Use XFNTR detection limits (1 ion per 50,000 Ų) to assess whether low Cs⁺ adsorption falls below instrument sensitivity .

Q. What statistical approaches validate Cs⁺ adsorption isotherm models?

Methodological Answer:

  • Perform ANOVA on RSM-derived data to identify significant factors (e.g., pH and initial concentration contribute >70% variance) .
  • Calculate Akaike Information Criterion (AIC) to compare Langmuir, Freundlich, and Temkin models, prioritizing lowest AIC values .

Q. Tables of Key Data

Technique Application Key Finding Reference
XFNTRCs⁺ adsorption density on GO1 Cs⁺ per 345 ± 73 Ų at 20 mM CsCl; no detection at 0.05 mM
SFG SpectroscopyInterfacial water structure20 mM CsCl reduces -OH stretch intensity, indicating H-bond disruption
IMobClustering thermodynamicsΔrH° = 1.46–2.3 kcal/mol for Cs⁺ + Ar → [Cs⁺•Ar]
RSM-CCDCs⁺ adsorption optimizationOptimal pH = 8.5, contact time = 60 min, initial [Cs⁺] = 50 ppm

Comparison with Similar Compounds

Ionic Radius and Structural Substitution

Cs¹⁺ is often compared to ions with similar radii or charge for substitution in crystal lattices. Key comparisons include:

Ion Charge Ionic Radius (Å) Electronegativity Compatibility with Cs¹⁺ Substitution
Cs¹⁺ +1 1.88 (XII) 0.7 -
Bi¹⁺ +1 1.903 (XII) 1.4 High (Δradius = 1%, Δχ = 0.7)
Cd²⁺ +2 0.95 (VI) 1.5 Low (charge mismatch)
Bi³⁺ +3 1.03 (VI) 1.8 Moderate (radius mismatch)

Key Findings :

  • Bi¹⁺ can substitute for Cs¹⁺ in crystal structures due to nearly identical radii (1.88 Å vs. 1.903 Å), but electronegativity differences (Δχ = 0.7) limit miscibility .
  • Charge disparities (e.g., Cd²⁺ vs. Cs¹⁺) hinder direct substitution despite partial radius compatibility .

Adsorption Behavior in Environmental and Material Systems

Cs¹⁺ adsorption is compared to divalent (Sr²⁺) and trivalent (Y³⁺) ions on graphene oxide (GO) films and inorganic adsorbents:

Table 2. Adsorption Characteristics of Cs¹⁺ vs. Sr²⁺ and Y³⁺

Property Cs¹⁺ Sr²⁺ Y³⁺
Adsorption Density 1 ion/345 ± 73 Ų 1 ion/204 ± 48 Ų Stronger than Cs¹⁺, Sr²⁺
Adsorption Mechanism Weak electrostatic interaction Moderate ion exchange Chemisorption via functional groups
Impact on Water Structure Disrupts H-bonding at high concentrations Greater disruption than Cs¹⁺ Severe H-bonding disruption

Key Findings :

  • Graphene Oxide (GO) : Y³⁺ adsorbs more strongly than Sr²⁺ or Cs¹⁺ due to chemisorption with oxygen-containing functional groups, while Cs¹⁺ exhibits minimal adsorption .
  • Inorganic Adsorbents: Diatomite: Cs¹⁺ adsorption follows a two-step process (rapid surface binding → intra-particle diffusion) . Zirconia: Equilibrium reached in 1 hour via pseudo-second-order kinetics (chemisorption dominant) .

Thermodynamic and Kinetic Properties

Table 3. Thermodynamic Parameters for Cs¹⁺ Adsorption on Zirconia

Parameter Value Interpretation
ΔH >0 (Positive) Endothermic process
ΔG <0 (Negative) Spontaneous adsorption
ΔS >0 (Positive) Increased disorder at interface

Comparison with Other Alkali Ions :

  • Cs¹⁺ has lower hydration energy (≈-258 kJ/mol) compared to Na¹⁺ (≈-406 kJ/mol) or K¹⁺ (≈-314 kJ/mol), enhancing its mobility in aqueous systems .

Unique Structural and Optical Properties

  • CsI Atomic Chains: When encapsulated in carbon nanotubes, Cs¹⁺ forms alternating chains with I⁻ ions.

Properties

IUPAC Name

cesium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cs/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMHKCKGHRPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cs+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318357
Record name Cesium(1+)
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Molecular Weight

132.9054520 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18459-37-5
Record name Cesium(1+)
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Record name Cesium cation
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Record name Cesium(1+)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CESIUM CATION
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Synthesis routes and methods

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